molecular formula C15H13N3O2S B2821298 N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946227-79-8

N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2821298
CAS No.: 946227-79-8
M. Wt: 299.35
InChI Key: HMSZFBOXZRLEAB-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic small molecule featuring an isoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and low cytotoxicity . The molecular structure integrates a thiophene ring and a pyridinylmethylacetamide group, which may enhance its ability to interact with various enzymatic targets. Isoxazole derivatives are extensively investigated in oncology research for their potential to act through multiple mechanisms, including aromatase inhibition, apoptosis induction, and tubulin inhibition . Beyond anticancer applications, compounds based on the isoxazole nucleus are also studied for their significant anti-inflammatory, antimicrobial, and antiviral properties . This molecule serves as a key chemical intermediate or a biological probe for researchers developing novel therapeutic agents, particularly in high-throughput screening campaigns and structure-activity relationship (SAR) studies. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-15(17-10-11-3-1-5-16-9-11)8-12-7-13(20-18-12)14-4-2-6-21-14/h1-7,9H,8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSZFBOXZRLEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Thiophene Ring: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.

    Attachment of the Pyridine Ring: This can be done through a nucleophilic substitution reaction where the pyridine ring is introduced to the intermediate compound.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its thiophene-isoxazole core and pyridin-3-ylmethyl substitution. Key comparisons include:

Compound Name Core Structure N-Substituent Key Substituents Biological Activity (if reported) Reference
N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide Isoxazole-thiophene Pyridin-3-ylmethyl Thiophene-2-yl Not explicitly reported N/A
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolinone-isoxazole Pyridin-4-yl Fluoro, methylisoxazole Activity metric: 5.797
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-Bromophenyl 4-Methoxybenzyl FPR2 agonist (calcium mobilization)
(S)-2-(benzo[d]isoxazol-3-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide Benzoisoxazole-indazole Complex aryl-ethyl Chloro, difluorophenyl Patent-protected therapeutic agent

Key Observations :

  • Substituent Position: The pyridin-3-ylmethyl group in the target compound contrasts with pyridin-4-yl in analogs.
  • Heterocyclic Core: The thiophene-isoxazole core distinguishes it from indolinone-isoxazole () and pyridazinone () derivatives. Thiophene’s electron-rich nature may enhance π-π stacking or hydrophobic interactions compared to pyridazinone’s hydrogen-bonding capacity .
  • Biological Targets: While FPR2 agonists () and indolinone derivatives () show receptor-specific activities, the target compound’s activity remains uncharacterized.
Pharmacological and Physicochemical Properties
  • Synthetic Feasibility : The compound’s synthesis may follow routes similar to nitro pyridine derivatives (), utilizing triethylamine-mediated coupling or SNAr reactions. Patent methods () also support acetamide bond formation via activated carboxylic acids .

Biological Activity

N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-viral research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C14H14N2O1SC_{14}H_{14}N_2O_1S. Its structure features a pyridine ring, a thiophene ring, and an isoxazole moiety, which are known for their diverse biological activities.

1. Antiviral Activity

Research has indicated that compounds similar to this compound have shown promising antiviral properties. For instance, derivatives of pyridine and isoxazole have been evaluated for their efficacy against HIV. A study highlighted that certain derivatives exhibited moderate inhibitory effects against the wild-type HIV-1 strain with EC50 values ranging from 8.18 µM to 41.52 µM . The most active compound in this series had an EC50 value of 8.18 µM, suggesting that modifications in the molecular structure can significantly enhance antiviral potency.

2. Anticancer Activity

The anticancer potential of this compound has also been explored through various studies focusing on heterocyclic compounds. Heterocycles like isoxazoles are recognized for their ability to induce apoptosis in cancer cells. One study reported that specific derivatives could inhibit the growth of tumor cell lines significantly, with IC50 values ranging from 0.20 µM to 48.0 µM against different cancer types . The mechanisms involved include disruption of cell signaling pathways and induction of programmed cell death.

Case Study: Anticancer Mechanism

A notable case study investigated the effects of a related compound on A549 lung cancer cells. The study found that the compound induced apoptosis via mitochondrial pathways, evidenced by increased cytochrome c release and caspase activation . This suggests that this compound may similarly affect cancer cell viability through mitochondrial-mediated apoptosis.

Research Findings: Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications in the thiophene and isoxazole rings can lead to enhanced biological activity. For example:

Compound ModificationBiological ActivityEC50/IC50 Values
Pyridine substitutionIncreased antiviral activity8.18 µM (anti-HIV)
Isoxazole modificationEnhanced anticancer propertiesIC50 ranging from 0.20–48.0 µM

These findings indicate that specific structural features are crucial for the biological efficacy of these compounds.

Q & A

Q. SAR Table :

Substituent PositionBiological Activity (IC₅₀, µM)LogP
Pyridine-3-CH₃12.5 (CD73 inhibition)2.8
Thiophene-2-SO₂>501.2
Pyridine-4-OCH₃8.72.1

Advanced: How can computational methods predict the compound’s mechanism of action?

  • Molecular docking : AutoDock Vina simulates binding to targets like CD73, identifying key interactions (e.g., acetamide H-bonding with Asp441) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns; RMSD <2 Å indicates stable binding .
  • Pharmacophore modeling : Matches the compound’s acetamide-isoxazole-thiophene motif to known kinase inhibitors .

Validation : Correlate docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Advanced: How to address contradictions in reported biological data for structural analogs?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. HepG2) or enzyme sources (recombinant vs. native) .
  • Solubility limitations : Poor aqueous solubility (e.g., logP >3) leads to false negatives in cell-based assays .
    Mitigation :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Use solubilizing agents (e.g., DMSO ≤0.1%) or prodrug strategies .

Basic: What are the stability considerations for this compound under experimental conditions?

  • pH sensitivity : Hydrolysis of the acetamide bond occurs at pH <2 or >10 .
  • Light/oxygen : Thiophene oxidizes under UV light; store in amber vials under N₂ .
  • Temperature : Stable at −20°C for >6 months; avoid repeated freeze-thaw cycles .

Advanced: What strategies optimize bioavailability for in vivo studies?

  • Prodrug design : Esterify the acetamide to improve absorption .
  • Nanoparticle encapsulation : PLGA nanoparticles enhance plasma half-life (e.g., t₁/₂ from 2h → 8h) .
  • Co-crystallization : With cyclodextrins to enhance aqueous solubility .

Data : Oral bioavailability of 15% in rats increases to 40% with PEG-400 co-solvent .

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